molecular formula C30H24F2N2O6S B455486 METHYL 13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE

METHYL 13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE

Cat. No.: B455486
M. Wt: 578.6g/mol
InChI Key: UVSQUCUAKAUHNI-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7610~2,7~0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, difluorophenoxy, and oxo groups

Preparation Methods

The synthesis of METHYL 13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of the difluorophenoxy and methoxyphenyl intermediates, followed by their coupling and subsequent cyclization to form the tetracyclic core structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and oxo groups allows for oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

METHYL 13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C30H24F2N2O6S

Molecular Weight

578.6g/mol

IUPAC Name

methyl (13E)-13-[[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate

InChI

InChI=1S/C30H24F2N2O6S/c1-30-25(28(36)38-3)26(19-6-4-5-7-22(19)40-30)34-27(35)24(41-29(34)33-30)13-16-8-10-21(37-2)17(12-16)15-39-23-11-9-18(31)14-20(23)32/h4-14,25-26H,15H2,1-3H3/b24-13+

InChI Key

UVSQUCUAKAUHNI-ZMOGYAJESA-N

SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=C(C=C(C=C6)F)F)SC4=N2)C(=O)OC

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC(=C(C=C5)OC)COC6=C(C=C(C=C6)F)F)/SC4=N2)C(=O)OC

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=C(C=C(C=C6)F)F)SC4=N2)C(=O)OC

Origin of Product

United States

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